molecular formula C10H13N B122042 (2,3-Dihydro-1H-inden-2-yl)methanamine CAS No. 146737-65-7

(2,3-Dihydro-1H-inden-2-yl)methanamine

Cat. No.: B122042
CAS No.: 146737-65-7
M. Wt: 147.22 g/mol
InChI Key: COWVOJUAZGKGRQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-inden-2-ylmethanamine is an organic compound that belongs to the class of amines It is characterized by a fused bicyclic structure consisting of a benzene ring and a cyclopentane ring, with an amine group attached to the methylene bridge

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-inden-2-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding imine or nitrile derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Imine and nitrile derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Alkylated and acylated amine derivatives.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1H-inden-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it acts as a selective agonist for serotonin receptors, particularly the 5-HT2A receptor . This interaction modulates neurotransmitter release and signaling pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: A structurally similar compound with a ketone group instead of an amine group.

    2,3-Dihydro-1H-inden-2-one: Another related compound with a carbonyl group at the same position.

    Indan-1-amine: A simpler analog with a single benzene ring fused to a cyclopentane ring and an amine group.

Uniqueness

2,3-Dihydro-1H-inden-2-ylmethanamine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to act as a selective serotonin receptor agonist sets it apart from other similar compounds, making it valuable in medicinal chemistry and pharmacology .

Properties

IUPAC Name

2,3-dihydro-1H-inden-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWVOJUAZGKGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl chloroformate (3.3 ml, 34 mmol) is added to a cooled (0° C.) solution of indan-2-yl acetic acid (5.0 g, 28.4 mmol) and triethylamine (4.75 ml, 34 mmol) in acetone (40 ml) and water (8 ml). After 30 minutes, a solution of sodium azide (2.8 g, 42.6 mmol) in water (16 ml) is added and the reaction is stirred at 5° C. for 1 hour, prior to addition of brine and ice. The mixture is extracted with ether and the combined extracts are dried (Na2SO4) and evaporated. The resultant acyl azide is taken into toluene (50 ml) and heated at 100° C. until nitrogen evolution ceases. After evaporation of solvent, the resultant isocyanate is taken into 6N HCl (40 ml) and heated at 100° C. for 16 hours. The reaction mixture is evaporated to ⅓ volume and the resultant solid collected by filtration, washed with water and ether, then dried. The resultant hydrochloride salt is suspended in ether (20 ml) and ammonia is bubbled for 10 minutes. Water is added and the organic layer is separated, dried (Na2SO4) and evaporated to afford the title compound [MH+CH3CN]+189.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4.75 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Dissolved in 100 ml of methanol were 10.6 g (37.7 mmol) of 2-(benzyloxycarbonylaminomethyl)indane, and 1.3 g of 10% palladium-carbon were added to the solution. The mixture was stirred for 4 hours under a hydrogen atmosphere. After separating the catalyst by filtration, the solvent was distilled off to obtain 5.04 g of 2-(aminomethyl)indane. This compound was immediately dissolved in 150 ml of methylene chloride, and 100 ml of water and 6.2 g of potassium carbonate were added to the solution, followed by vigorous stirring of the resultant mixture. While chilling with ice water, 8.02 g (38.0 mmol) of 4-chlorobenzenesulfonyl chloride were added in small portions. Thereafter, the mixture was stirred for 30 minutes. After an organic layer separated was taken out and dried, the solvent was distilled out of the organic layer. The resultant crystalline residue was recrystallized from a mixed solvent of ethyl acetate and hexane to obtain 9.82 g of 2-[(4-chlorophenyl)sulfonylaminomethyl]indane as a colorless needle crystal. Yield: 76%.
Name
2-(benzyloxycarbonylaminomethyl)indane
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
1.3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

10.6 g (37.7 mmol) of 2-(benzyloxycarbonylaminomethyl)indan was dissolved in 100 ml of methanol, to which 1.3 g of palladium on carbon was added and stirred for 4 hours in the stream of hydrogen. The catalyst was removed by filtration, the solvent was evaporated, and 5.04 g of 2-(aminomethyl)indan was obtained. The obtained compound was immediately dissolved in 150 ml of methylene chloride, to which 100 ml of water and 6.2 g of potassium carbonate were added, and the mixture was vigorously stirred. 8.02 g (38.0 mmol) of 4-chlorobenzenesulfonyl chloride was added thereto portionwise under ice-cooling, followed by stirring for 30 minutes. The organic phase was collected, dried and the solvent was removed by distillation. The crystalline residue was recrystallized from a solvent mixture of ethyl acetate and hexane to obtain 9.82 g of 2-[(4-chlorophenyl)sulfonylaminomethyl]indan as colorless needles. Yield: 76%
Name
2-(benzyloxycarbonylaminomethyl)indan
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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